![molecular formula C18H20N2O4S B248331 (3,4-DIMETHOXYPHENYL)[4-(2-THIENYLCARBONYL)PIPERAZINO]METHANONE](/img/structure/B248331.png)
(3,4-DIMETHOXYPHENYL)[4-(2-THIENYLCARBONYL)PIPERAZINO]METHANONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4-DIMETHOXYPHENYL)[4-(2-THIENYLCARBONYL)PIPERAZINO]METHANONE is a complex organic compound that features a combination of aromatic and heterocyclic structures
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-DIMETHOXYPHENYL)[4-(2-THIENYLCARBONYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Thiophene Group: The thiophene-2-carbonyl group can be introduced via acylation reactions using thiophene-2-carbonyl chloride.
Attachment of the Dimethoxyphenyl Group: The final step involves coupling the dimethoxyphenyl group to the piperazine ring, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
(3,4-DIMETHOXYPHENYL)[4-(2-THIENYLCARBONYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
科学研究应用
(3,4-DIMETHOXYPHENYL)[4-(2-THIENYLCARBONYL)PIPERAZINO]METHANONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Possible applications in the development of new materials with unique properties.
作用机制
The mechanism of action of (3,4-DIMETHOXYPHENYL)[4-(2-THIENYLCARBONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-Methoxyphenethylamine: Shares the methoxyphenyl group but lacks the piperazine and thiophene components.
Thiophene-2-carboxylic acid: Contains the thiophene group but lacks the piperazine and dimethoxyphenyl components.
Piperazine derivatives: Various piperazine-based compounds with different substituents.
Uniqueness
(3,4-DIMETHOXYPHENYL)[4-(2-THIENYLCARBONYL)PIPERAZINO]METHANONE is unique due to its combination of aromatic, heterocyclic, and piperazine structures, which confer specific chemical and biological properties not found in simpler analogs.
属性
分子式 |
C18H20N2O4S |
|---|---|
分子量 |
360.4 g/mol |
IUPAC 名称 |
(3,4-dimethoxyphenyl)-[4-(thiophene-2-carbonyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H20N2O4S/c1-23-14-6-5-13(12-15(14)24-2)17(21)19-7-9-20(10-8-19)18(22)16-4-3-11-25-16/h3-6,11-12H,7-10H2,1-2H3 |
InChI 键 |
SDQBWXCVKFVSQG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CS3)OC |
规范 SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CS3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


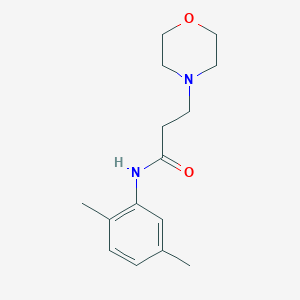
![3-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-N~1~-(3-METHYLPHENYL)PROPANAMIDE](/img/structure/B248253.png)
![3-[benzyl(ethyl)amino]-N-(3-methoxyphenyl)propanamide](/img/structure/B248255.png)
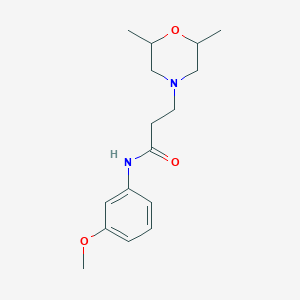
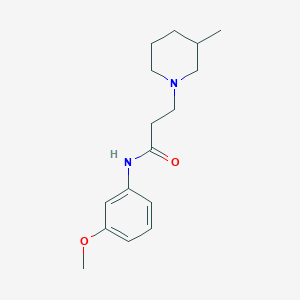
![1-[3-(3-Methoxyanilino)-3-oxopropyl]-4-piperidinecarboxamide](/img/structure/B248258.png)
![3-[butyl(methyl)amino]-N-(3-methoxyphenyl)propanamide](/img/structure/B248261.png)
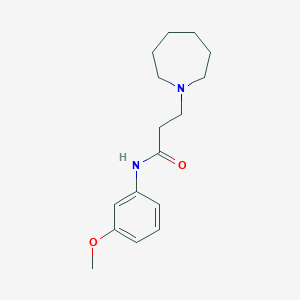
![N-(2,4-dimethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B248265.png)
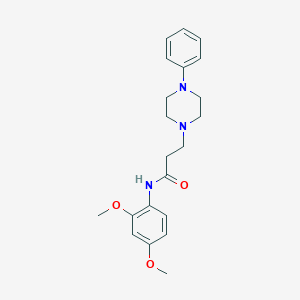
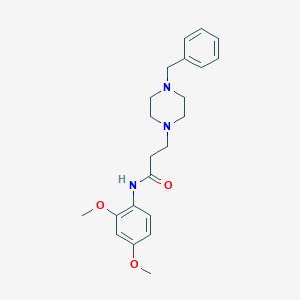
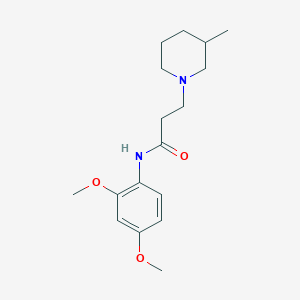
![1-[3-(2,4-Dimethoxyanilino)-3-oxopropyl]-4-piperidinecarboxamide](/img/structure/B248271.png)

